molecular formula C19H21ClN2O4S B11594018 2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11594018
M. Wt: 408.9 g/mol
InChI Key: FCBAAZDYILRDAA-UHFFFAOYSA-N
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Description

2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine makes it a promising scaffold for the design of new medicines .

Comparison with Similar Compounds

Biological Activity

2-Methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative known for its diverse biological activities. This compound features a thiazole ring fused to a pyrimidine structure, which is recognized for its potential in medicinal chemistry. The presence of specific substituents, such as the 3-chlorophenyl and methoxyethyl groups, enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Key steps may include:

  • Formation of Thiazole and Pyrimidine Rings : Utilizing biselectrophilic building blocks such as halogenated aromatic compounds and carbonyl derivatives.
  • Reaction Conditions : Specific conditions like temperature control and solvent choice are crucial for achieving high yields (often above 90%) and purity.

Biological Activities

Research indicates that compounds with a thiazolo-pyrimidine structure exhibit significant biological activities, particularly in the following areas:

Antitumor Activity

Studies have shown that this compound can inhibit cellular replication processes, making it a candidate for cancer treatment. Its efficacy against various cancer cell lines has been documented, highlighting its potential as an antitumor agent.

Antimicrobial Properties

The compound demonstrates notable antimicrobial activity against various pathogens. Its unique structural features contribute to its ability to disrupt microbial cell functions.

The biological activity is attributed to its interaction with specific molecular targets involved in critical cellular pathways:

  • NF-kB Pathway : Inhibition of this inflammatory pathway reduces cytokine production.
  • Oxidative Stress Proteins : The compound targets proteins involved in oxidative stress responses.

Case Studies

Several case studies have explored the biological effects of similar thiazolo-pyrimidines:

  • Antitumor Efficacy : A study demonstrated that thiazolo-pyrimidine derivatives significantly inhibited tumor growth in vivo models.
  • Antimicrobial Testing : Another investigation reported that derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialBroad-spectrum antibacterial activity
Anti-inflammatoryReduced cytokine production

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21ClN2O4S/c1-4-14-17(23)22-16(12-6-5-7-13(20)10-12)15(11(2)21-19(22)27-14)18(24)26-9-8-25-3/h5-7,10,14,16H,4,8-9H2,1-3H3

InChI Key

FCBAAZDYILRDAA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC(=CC=C3)Cl

Origin of Product

United States

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